molecular formula C19H17N3O3S B5246616 (5E)-1-phenyl-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-1-phenyl-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B5246616
M. Wt: 367.4 g/mol
InChI Key: LXUGVQDEFVXRQX-NTCAYCPXSA-N
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Description

(5E)-1-phenyl-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound that features a variety of functional groups, including a phenyl group, a pyrrolidine ring, a furan ring, and a diazinane-4,6-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-phenyl-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the diazinane-4,6-dione core through cyclization reactions.
  • Introduction of the phenyl group via electrophilic aromatic substitution.
  • Attachment of the pyrrolidine and furan rings through nucleophilic substitution or coupling reactions.
  • Final step involves the formation of the (5E)-methylidene linkage under specific conditions such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the furan ring.

    Reduction: Reduction reactions could target the carbonyl groups in the diazinane-4,6-dione core.

    Substitution: The phenyl and pyrrolidine groups may participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

    Biological Probes: Could be used as a probe to study biological processes.

Medicine

    Therapeutics: Potential use in the treatment of diseases due to its bioactive properties.

    Diagnostics: May be used in diagnostic assays.

Industry

    Materials Science: Applications in the development of new materials with specific properties.

    Chemical Manufacturing: Used as a precursor or intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which (5E)-1-phenyl-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (5E)-1-phenyl-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-2-thioxo-1,3-diazinane-4,6-dione: Similar structure but with a thioxo group instead of a sulfanylidene group.

    (5E)-1-phenyl-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-2-oxo-1,3-diazinane-4,6-dione: Similar structure but with an oxo group instead of a sulfanylidene group.

Uniqueness

The uniqueness of (5E)-1-phenyl-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(5E)-1-phenyl-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c23-17-15(12-14-8-9-16(25-14)21-10-4-5-11-21)18(24)22(19(26)20-17)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,20,23,26)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUGVQDEFVXRQX-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=CC=C(O2)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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